molecular formula C8H8ClN3O B2489177 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride CAS No. 1052406-10-6

3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride

Cat. No.: B2489177
CAS No.: 1052406-10-6
M. Wt: 197.62
InChI Key: GQIIONKCBPSCGL-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)aniline Hydrochloride is a rare chemical building block offered for early discovery research. This compound features an aniline group and a 1,2,4-oxadiazole heterocycle in a single scaffold, making it a valuable intermediate for medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a known bioisostere for carboxylic esters and amides, and derivatives of this heterocycle have demonstrated a wide spectrum of biological activities in pharmacological research, including antidepressant, anti-inflammatory, antibacterial, antifungal, and anticancer properties . Specifically, research into 1,2,4-oxadiazole-containing compounds has shown potential for antidepressant activity, with mechanisms that may involve interaction with the N-methyl-D-aspartate (NMDA) receptor complex and the nitric oxide (NO)-cyclic GMP pathway, which are critical targets in the pathophysiology of depression . The aniline moiety serves as a versatile handle for further chemical functionalization, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is provided as part of a collection of unique chemicals for research applications. As an analytical standard is not available for this compound, the buyer assumes responsibility for confirming product identity and/or purity. This product is sold on an "as-is" basis, with no representation or warranty of any kind, including merchantability or fitness for a particular purpose. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIIONKCBPSCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052406-10-6
Record name 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride
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Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aniline group undergo oxidation under controlled conditions:

  • Oxadiazole ring oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the oxadiazole ring, forming nitro derivatives or carboxylic acids, depending on reaction conditions.

  • Aniline oxidation : The primary amine group (-NH₂) is oxidized to nitroso (NO) or nitro (NO₂) groups using meta-chloroperbenzoic acid (mCPBA) or sodium dichloroisocyanurate.

Example reaction :

3-(1,2,4-oxadiazol-3-yl)anilineH2O2,ΔAcOH3-(1,2,4-oxadiazol-3-yl)nitrobenzene\text{3-(1,2,4-oxadiazol-3-yl)aniline} \xrightarrow[\text{H}_2\text{O}_2, \Delta]{\text{AcOH}} \text{3-(1,2,4-oxadiazol-3-yl)nitrobenzene}

Reduction Reactions

The compound is reduced via catalytic hydrogenation or borohydride agents:

  • Oxadiazole ring reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole to an amidine derivative.

  • Aniline group stability : The -NH₂ group remains intact under mild reduction conditions but forms cyclohexylamine derivatives under high-pressure hydrogenation.

Key conditions :

ReagentProductYield (%)Source
NaBH₄/EtOH3-(amidinyl)aniline72
H₂/Pd-C (1 atm)3-(1,2,4-oxadiazol-3-yl)cyclohexylamine58

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution

The aniline ring undergoes halogenation, nitration, or sulfonation:

  • Halogenation : Bromine (Br₂) in acetic acid introduces Br at the para-position relative to the oxadiazole .

  • Nitration : Nitric acid (HNO₃) at 0–5°C yields mono-nitro derivatives .

Nucleophilic Substitution

The oxadiazole’s N-O bond reacts with nucleophiles:

  • Methanolysis : Methanol (CH₃OH) cleaves the oxadiazole ring to form imidate intermediates .

Mechanism :

Oxadiazole+CH3OHHClImidate+NH3\text{Oxadiazole} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Imidate} + \text{NH}_3

Cycloaddition and Ring-Opening

The oxadiazole participates in [3+2] cycloadditions:

  • With alkynes : Forms fused bicyclic structures under copper catalysis .

  • Ring-opening : Hydrolysis with NaOH yields amidoxime derivatives .

Example :

3-(1,2,4-oxadiazol-3-yl)anilineCuI, DMF120CBenzotriazole derivative\text{3-(1,2,4-oxadiazol-3-yl)aniline} \xrightarrow[\text{CuI, DMF}]{120^\circ\text{C}} \text{Benzotriazole derivative}

Functional Group Interconversion

The -NH₂ group is modified via acylation or diazotization:

  • Acylation : Acetic anhydride acetylates the amine to form acetamide derivatives.

  • Diazotization : Sodium nitrite (NaNO₂) in HCl generates diazonium salts for coupling reactions .

Yield data :

Reaction TypeReagentProductYield (%)Source
AcylationAc₂O, Pyridine3-(oxadiazolyl)acetanilide85
DiazotizationNaNO₂/HCl, 0°CDiazonium salt intermediate92

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing NH₃ and CO₂ .

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including multidrug-resistant strains. Modifications to the oxadiazole framework have led to enhanced permeability and targeted action against gastrointestinal pathogens like Clostridioides difficile and Enterococcus faecium .

Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating promising therapeutic potential .

Enzyme Inhibition
this compound has shown inhibitory effects on various enzymes, including sirtuin 2 and carbonic anhydrases. These interactions suggest potential applications in drug development targeting specific biochemical pathways involved in diseases .

Materials Science

Coordination Chemistry
This compound can act as a ligand in coordination chemistry, allowing for novel applications in catalysis and the development of new materials. Its ability to bind effectively to metal ions opens avenues for creating advanced materials with tailored properties .

Polymer Development
The unique structural features of this compound make it suitable for use as a building block in the synthesis of polymers and other complex molecules. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Data Summary Table

Application Area Specific Uses Key Findings
Medicinal ChemistryAntimicrobial agentsEffective against C. difficile, MDR E. faecium
Anticancer agentsIC50 ~ 92.4 µM against cancer cell lines
Enzyme inhibitorsInhibits sirtuin 2 and carbonic anhydrases
Materials ScienceCoordination chemistryActs as a ligand for metal ions
Polymer synthesisEnhances properties of polymer matrices

Case Studies

  • Antimicrobial Development
    A study modified the oxadiazole class to improve permeability while retaining antimicrobial activity against gastrointestinal pathogens. The results indicated that specific structural modifications could lead to effective colon-targeted therapies .
  • Anticancer Efficacy
    Research focused on evaluating various oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for further development in oncology .
  • Enzyme Inhibition Studies
    Investigations into the inhibition of sirtuin 2 showed that derivatives of this compound could serve as potent inhibitors with implications for cancer therapy due to their role in regulating cellular pathways involved in tumor growth .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compounds with substituents at the oxadiazole’s 5-position exhibit altered electronic and steric profiles:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Purity (%) CAS Number Key Features Reference ID
3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride None C₈H₈ClN₃O 197.62 95 1803608-48-1 Parent compound; high solubility
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 5-Methyl C₉H₉N₃O 175.19 97 10185-68-9 Increased lipophilicity
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride 5-Cyclopropyl C₁₁H₁₂ClN₃O 237.68 N/A 1803603-42-0 Enhanced steric bulk
3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)aniline 5-tert-Butyl C₁₂H₁₅N₃O 217.27 97 261349-38-6 Improved metabolic stability

Key Observations :

  • Methyl substitution (e.g., 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline) increases lipophilicity (logP ~1.8 vs. ~1.2 for the parent compound), favoring membrane permeability .

Substitution Patterns on the Aniline Ring

The position of the oxadiazole attachment to the aniline ring significantly impacts electronic properties:

Compound Name Aniline Substitution Molecular Formula Key Applications Reference ID
This compound Meta (3-position) C₈H₈ClN₃O Pharmaceutical intermediates
4-(1,2,4-Oxadiazol-3-yl)aniline Para (4-position) C₈H₇N₃O Building block for agrochemicals

Key Observations :

  • Meta-substituted derivatives (e.g., target compound) are more common in kinase inhibitor scaffolds due to optimal spatial orientation .
  • Para-substituted analogues (e.g., 4-(1,2,4-Oxadiazol-3-yl)aniline) are used in materials science for conjugated systems .

Salt Forms and Functional Group Modifications

Hydrochloride salts and alternative amine modifications affect solubility and reactivity:

Compound Name Functional Group Molecular Weight Solubility (mg/mL in H₂O) Reference ID
This compound Aniline (protonated) 197.62 >50
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride Benzylamine 239.69 ~30
2-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride Ethanamine 269.72 ~20

Key Observations :

  • Hydrochloride salts universally improve water solubility compared to free bases.
  • Benzylamine and ethanamine derivatives show reduced solubility due to hydrophobic side chains .

Biological Activity

3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring attached to an aniline moiety , with a molecular formula of C9_{9}H8_{8}ClN3_{3}O and a molecular weight of approximately 197.62 g/mol. Its structure is significant for its interaction with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key points include:

  • Enzyme Inhibition : It has shown inhibitory effects against human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and histone deacetylases (HDAC) .
  • Receptor Interaction : The compound interacts with specific receptors involved in disease pathways, potentially altering cellular functions .

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : IC50_{50} values in the micromolar range indicate effective inhibition of proliferation.
  • PANC-1 and SK-MEL-2 : Recent findings suggest promising activity against these pancreatic and melanoma cancer cell lines .

Antimicrobial Properties

This compound has shown antibacterial activity against several pathogens:

  • Staphylococcus aureus : Effective against this common Gram-positive bacterium.
  • Bacillus subtilis : Demonstrated significant efficacy, particularly against multidrug-resistant strains .

Anti-inflammatory Effects

Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Research Findings

Recent studies have provided extensive data on the biological activity of this compound:

StudyFindings
Inhibitory effects on HDSirt2 and HDAC; potential anticancer properties.
Significant cytotoxicity in HeLa and PANC-1 cell lines; IC50_{50} values reported.
Antimicrobial activity against Clostridioides difficile; effective in time-kill assays.

Case Studies

A notable case study involved testing modified oxadiazole compounds for their ability to target gastrointestinal pathogens. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to vancomycin against C. difficile, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride to improve yield and purity?

  • Methodological Answer : Optimize cyclization conditions by varying reaction parameters such as temperature, catalyst (e.g., ZnCl₂ for chloromethylation), and stoichiometry of precursors like nitriles and hydroxylamine derivatives. For example, using microwave-assisted synthesis or flow chemistry can enhance reaction efficiency. Compare yields from different cyclization methods (e.g., thermal vs. catalytic) to identify optimal conditions. Reference yields for similar oxadiazole syntheses (e.g., 57% for trifluoromethyl-substituted analogs) suggest room for improvement through solvent selection (e.g., DMF vs. THF) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve crystal structures, particularly for verifying oxadiazole ring geometry and hydrochloride salt formation .
  • NMR : Employ ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and aniline substitution patterns. Compare chemical shifts with computational models (e.g., DFT) to validate assignments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, especially for detecting halogen or trifluoromethyl substituents .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.
  • HPLC : Track degradation products under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for hydrochloride salt handling .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target selection : Prioritize enzymes or receptors with known oxadiazole interactions (e.g., kinase inhibitors, antimicrobial targets). Use molecular docking (AutoDock, Schrödinger) to predict binding affinities.
  • In vitro assays : Perform dose-response studies (IC₅₀/EC₅₀) in cell lines relevant to oncology or infectious diseases. Include positive controls (e.g., known oxadiazole-based drugs) .
  • SAR analysis : Synthesize analogs with substituents (e.g., methyl, trifluoromethyl) to correlate structural variations with activity .

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine XRD (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve ambiguous NOE signals or overlapping peaks.
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations to confirm functional groups.
  • Alternative techniques : Use XPS for elemental analysis or solid-state NMR if crystallinity is poor .

Q. How can regioselectivity be controlled during oxadiazole ring formation in derivatives of this compound?

  • Methodological Answer :

  • Precursor design : Use sterically hindered nitriles or hydroxylamine derivatives to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Catalytic control : Employ transition metals (e.g., Cu(I)) to direct cyclization regiochemistry.
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature; shorter times may favor kinetic products .

Q. What methodologies are effective for studying interactions between this compound and biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real-time.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes to guide rational drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.